5-Amino-2-ethylpentanoic acid
Description
5-Amino-2-ethylpentanoic acid (C₇H₁₅NO₂) is a branched-chain non-proteinogenic amino acid characterized by an ethyl substituent at the C2 position and an amino group at the C5 position of a pentanoic acid backbone. These compounds are typically utilized in peptide synthesis, medicinal chemistry, and as intermediates for bioactive molecules .
Properties
CAS No. |
82169-61-7 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
5-amino-2-ethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-2-6(7(9)10)4-3-5-8/h6H,2-5,8H2,1H3,(H,9,10) |
InChI Key |
MNEGCHZAKQMXCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCN)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Functional Differences
- For example, 5-amino-2-methylpentanoic acid is noted for low toxicity and stability under standard conditions , while dimethyl substitution may enhance rigidity in peptide backbones .
- Functional Group Modifications: The presence of a thioureido group (as in 2-amino-5-(thioureido)pentanoic acid) introduces sulfur-based reactivity, enabling disulfide bond formation or metal coordination, which is absent in the ethyl-substituted analog .
- Chiral Specificity: Compounds like (2S)-2-amino-5-phenylpentanoic acid highlight the importance of stereochemistry in biological activity, suggesting that enantiomeric forms of this compound may have distinct pharmacological profiles .
Q & A
Q. What are the recommended synthetic routes for 5-Amino-2-ethylpentanoic acid, and how can reaction conditions be optimized?
Methodological Answer: Multi-step synthesis involving carboxylation and amination is typical. For example, analogs like (S)-2-((S)-2-amino-3-methylbutanamido)pentanedioic acid are synthesized using hydrogenation (H₂/Pd) in methanol, followed by coupling reagents like dicyclohexylcarbodiimide (DCC) . Optimization requires monitoring pH (e.g., acetic acid or triethylamine adjustments) and temperature (20–50°C) to minimize side products. Characterization via HPLC with UV detection (λ = 210–220 nm) is critical for purity assessment .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Use tandem analytical techniques:
- Nuclear Magnetic Resonance (NMR): Compare ¹H/¹³C NMR spectra with computational predictions (e.g., density functional theory) to verify backbone structure and substituents .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₅NO₂: theoretical 145.11 g/mol).
- Purity: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) identifies impurities <1% .
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., trifluoroacetic acid) .
- Storage: Store at 0–6°C in airtight containers to prevent hygroscopic degradation .
- Spill Management: Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert material .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?
Methodological Answer:
- Chiral Catalysis: Use L-proline-derived catalysts for asymmetric synthesis to enhance enantiomeric excess (ee >95%) .
- Resolution Techniques: Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
- Analytical Validation: Chiral HPLC (e.g., Chiralpak IC column) with polarimetric detection confirms ee .
Q. How does this compound behave under varying pH and temperature conditions?
Methodological Answer:
Q. What computational tools predict the physicochemical properties of this compound?
Methodological Answer:
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis: Cross-reference studies for assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays .
- Reproducibility Checks: Replicate key experiments (e.g., antimicrobial activity via broth microdilution) using standardized protocols (CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
